N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a furan ring, a phenyl ring, and an oxadiazole ring
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-4-2-5-11(8-10)13-17-15(21-18-13)14(19)16-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPYJNKGKPXDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the phenyl ring
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-(furan-2-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets or participates in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
